molecular formula C10H20ClN B14800755 (1r,2Rs)-camphane-2-amine hydrochloride

(1r,2Rs)-camphane-2-amine hydrochloride

Cat. No.: B14800755
M. Wt: 189.72 g/mol
InChI Key: XVVITZVHMWAHIG-NOXKLTGNSA-N
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Description

(1r,2Rs)-Camphane-2-amine hydrochloride is a chiral bicyclic monoterpene derivative featuring a rigid camphane backbone with an amine functional group at the C2 position, protonated as a hydrochloride salt. This stereochemically defined compound is structurally related to camphor and its derivatives, which are widely utilized in pharmaceutical synthesis as chiral auxiliaries, resolving agents, or intermediates for bioactive molecules . The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for applications in asymmetric synthesis and drug development.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7?,8?,10-;/m0./s1

InChI Key

XVVITZVHMWAHIG-NOXKLTGNSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2N.Cl

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.

    Functionalization: Introduction of the amine group at the 2-position of the bicyclo[2.2.1]heptane ring.

    Methylation: Addition of methyl groups at the 1 and 7 positions.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Camphane Derivatives

(1S)-(-)-Camphanic Acid Amide and Chloride

These derivatives share the camphane skeleton but differ in functional groups:

  • Functional Groups : Camphanic acid amide (amide group) and chloride (acyl chloride) vs. (1r,2Rs)-camphane-2-amine hydrochloride (primary/secondary amine).
  • Applications : Camphanic acid derivatives are commonly used as chiral resolving agents or intermediates in stereoselective synthesis. In contrast, the amine hydrochloride may serve as a chiral ligand or precursor for nitrogen-containing pharmaceuticals .
  • Solubility : The hydrochloride salt form of the target compound likely offers superior water solubility compared to the lipophilic camphanic acid derivatives.

(1S,2r)-2-Amino-1,2-diphenylethanol

Comparison with Cyclohexane-Based Amine Hydrochlorides

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride

  • Structure : Features a cyclohexane ring with a methylsulfanyl group and amine hydrochloride. The target compound’s camphane skeleton is more rigid and sterically hindered.
  • Stereochemistry : The rac (racemic) form contrasts with the enantiomerically pure (1r,2Rs) configuration of the camphane derivative, which could lead to differences in enantioselective applications .
  • Applications: The cyclohexane derivative is noted for agrochemical and materials science applications, whereas the camphane analog’s rigidity may favor pharmaceutical uses, such as CNS drug precursors .

Comparison with Aromatic Amine Hydrochlorides

Examples from –2 include (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride and other impurities:

  • Structure : Linear or substituted aromatic amines vs. bicyclic camphane backbone.
  • Physicochemical Properties :
Property (1r,2Rs)-Camphane-2-amine HCl (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl
Molecular Weight (g/mol) ~215 (estimated) ~215 (calculated)
Solubility Moderate in water High in water due to smaller aromatic core
Stability High (rigid structure) Moderate (prone to oxidation)
  • Applications : Aromatic amines are often intermediates in β-agonist synthesis (e.g., formoterol), while the camphane derivative’s chirality and rigidity may suit asymmetric catalysis .

Comparison with Bicyclic Ammonium Salts

references 8-azoniabicyclo[3.2.1]octane derivatives, which are quaternary ammonium salts. Key differences include:

  • Charge : The target compound is a neutral amine hydrochloride, whereas azoniabicyclo derivatives are permanently charged.
  • Applications : Charged bicyclic salts are used as surfactants or phase-transfer catalysts, while the camphane amine hydrochloride’s neutral form at physiological pH may enhance membrane permeability in drug design .

Biological Activity

(1R,2RS)-Camphane-2-amine hydrochloride is a derivative of camphor, characterized by its bicyclic structure and an amine functional group. This compound has garnered attention for its potential biological activities, which can be attributed to its unique structural properties. This article explores the biological activity of (1R,2RS)-camphane-2-amine hydrochloride, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. The bicyclic framework provides a rigid conformation, while the amine group allows for various chemical interactions. The hydrochloride form enhances solubility, making it suitable for pharmaceutical applications.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure TypeNotable Properties
CamphorBicyclic TerpeneAntimicrobial and anti-inflammatory properties
BorneolBicyclic TerpeneAnalgesic effects; used in traditional medicine
MentholMonoterpeneCooling sensation; used in topical analgesics
LinaloolMonoterpeneAromatic; used in fragrances and as a flavoring agent

(1R,2RS)-Camphane-2-amine hydrochloride exhibits its biological activity through interactions with specific molecular targets. These interactions may involve binding to receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways.

Potential Mechanisms:

  • Receptor Binding : The compound may act on various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models can predict the biological activity based on structural features, aiding in the design of more effective derivatives.

Biological Activities

Research indicates that (1R,2RS)-camphane-2-amine hydrochloride possesses several biological activities:

  • Antimicrobial Activity : Similar to camphor, this compound may exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory applications.
  • Neuroprotective Properties : Preliminary studies indicate that it may have neuroprotective effects through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of (1R,2RS)-camphane-2-amine hydrochloride:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Example: A study reported inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Neuroprotective Effects : Research exploring the neuroprotective properties indicated that (1R,2RS)-camphane-2-amine hydrochloride could reduce oxidative stress markers in neuronal cell cultures.
    • Findings: Cells treated with the compound showed lower levels of reactive oxygen species compared to untreated controls.
  • Anti-inflammatory Potential : Inflammatory models demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages.
    • Data: A significant decrease in TNF-alpha and IL-6 levels was observed after treatment with (1R,2RS)-camphane-2-amine hydrochloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2RS)-camphane-2-amine hydrochloride, and how does stereochemistry influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of camphor derivatives using sodium cyanoborohydride or catalytic hydrogenation. Stereochemical control is critical due to the chiral centers; chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) may enhance enantiomeric excess. Characterization via 1^1H/13^{13}C NMR and chiral HPLC (e.g., using amylose-based columns) is essential to confirm configuration and purity. Solvent polarity and reaction temperature significantly impact diastereomer ratios .

Q. How can researchers validate the purity of (1R,2RS)-camphane-2-amine hydrochloride using standard analytical techniques?

  • Methodological Answer : Purity validation requires a combination of:

  • HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+).
  • Elemental Analysis : Verify Cl^- content against theoretical values.
    Impurity profiling (e.g., residual solvents, diastereomers) should align with ICH Q3A guidelines, referencing EP/JP pharmacopeial standards for amine hydrochlorides .

Q. What solvent systems are optimal for recrystallizing (1R,2RS)-camphane-2-amine hydrochloride?

  • Methodological Answer : Ethanol/water or methanol/diethyl ether mixtures (4:1 v/v) are effective due to the compound’s moderate solubility. Slow cooling (0.5°C/min) enhances crystal formation. Differential Scanning Calorimetry (DSC) can confirm melting point consistency (expected range: 190–200°C, similar to structurally related cyclopentanol derivatives) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of (1R,2RS)-camphane-2-amine hydrochloride be quantified in complex matrices?

  • Methodological Answer : Chiral resolution via:

  • HPLC : Use Chiralpak IG-3 or AD-H columns with n-hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid.
  • NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of 1^1H signals for enantiomers.
    Advanced studies should compare ee results with computational models (e.g., DFT calculations of transition states) to rationalize stereochemical outcomes .

Q. What strategies mitigate racemization during derivatization of (1R,2RS)-camphane-2-amine hydrochloride?

  • Methodological Answer : Racemization risks arise in acidic/basic conditions. Mitigation includes:

  • Low-Temperature Reactions : Perform acylations or sulfonations at ≤0°C.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the amine.
    Monitor racemization via time-resolved circular dichroism (CD) spectroscopy .

Q. How do structural analogs of (1R,2RS)-camphane-2-amine hydrochloride interact with biological targets (e.g., neurotransmitter transporters)?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) using crystal structures of monoamine transporters (e.g., SERT, DAT). Validate binding affinities via:

  • Radioligand Displacement Assays : 3^3H-labeled ligands in HEK293 cells expressing target receptors.
  • Electrophysiology : Patch-clamp studies to assess functional inhibition (IC50_{50}).
    Compare results with (2RS)-N-methylpropan-2-amine hydrochloride derivatives, noting steric and electronic effects .

Q. What computational methods predict the metabolic pathways of (1R,2RS)-camphane-2-amine hydrochloride?

  • Methodological Answer : Use in silico tools :

  • CYP450 Metabolism Prediction : SwissADME or MetaPrint2D to identify oxidation sites (e.g., camphane ring hydroxylation).
  • MD Simulations : GROMACS for cytochrome P450 3A4 binding dynamics.
    Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), analyzing metabolites via LC-QTOF-MS .

Data Contradiction & Troubleshooting

Q. Discrepancies observed in reported vs. experimental melting points: How to resolve?

  • Methodological Answer : Potential causes include polymorphic forms or hydration. Perform:

  • Hot-Stage Microscopy : Visualize phase transitions.
  • PXRD : Compare diffraction patterns with literature.
    If discrepancies persist, recrystallize from alternative solvents (e.g., acetone/ethyl acetate) to isolate stable polymorphs .

Q. Conflicting biological activity data across studies: How to design follow-up experiments?

  • Methodological Answer : Standardize assays using:

  • Cell Lines : Use identical passages (e.g., SH-SY5Y for neuroactivity).
  • Dose-Response Curves : 8–10 concentrations in triplicate.
    Cross-validate with orthogonal methods (e.g., SPR for binding kinetics if IC50_{50} varies). Publish raw data in repositories like Zenodo for transparency .

Methodological Resources

  • Stereochemical Validation : Reference EP impurity standards (e.g., Imp. G(EP) in Formoterol analysis) for chiral HPLC protocols .
  • Safety Protocols : Follow ChemScene guidelines for amine hydrochloride handling (ventilation, PPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.